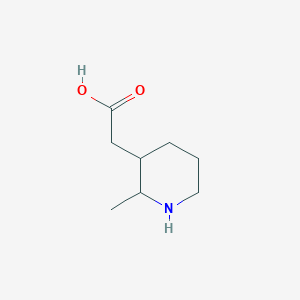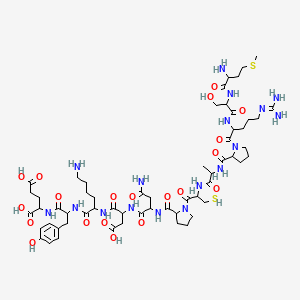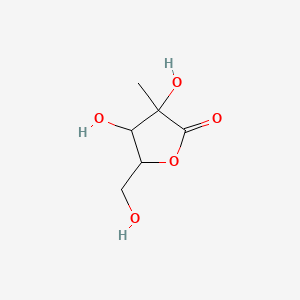
2-(2-Methylpiperidin-3-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Methylpiperidin-3-yl)acetic acid: is a chemical compound with the following structure:
CH3−C(NHCH3)COOH
It contains a piperidine ring (a six-membered nitrogen-containing ring) with a methyl group attached to the nitrogen atom. The acetic acid moiety is also present, making it an amino acid derivative.
Vorbereitungsmethoden
Synthetic Routes: The synthetic routes for this compound involve the reaction of piperidine derivatives with acetic acid or its derivatives. One common method is the N-acylation of piperidine using acetic anhydride or acetyl chloride. The reaction proceeds as follows:
Piperidine+Acetic Anhydride→2-(2-Methylpiperidin-3-yl)acetic acid
Industrial Production: Industrial production methods may vary, but the N-acylation process remains fundamental.
Analyse Chemischer Reaktionen
Reactions:
N-Acylation: As mentioned earlier, the compound is synthesized via N-acylation of piperidine.
Hydrolysis: Treatment with strong acids or bases can hydrolyze the amide bond, yielding the corresponding carboxylic acid and piperidine.
Acetic Anhydride: or for N-acylation.
Hydrochloric Acid: or for hydrolysis.
Major Products: The major product is 2-(2-Methylpiperidin-3-yl)acetic acid itself.
Wissenschaftliche Forschungsanwendungen
This compound finds applications in various fields:
Medicinal Chemistry: It serves as a building block for designing pharmaceuticals.
Organic Synthesis: Used in the synthesis of other compounds.
Neuroscience: Piperidine derivatives can interact with neurotransmitter receptors.
Wirkmechanismus
The exact mechanism of action is context-dependent. it may involve binding to specific receptors or modulating enzymatic activity.
Vergleich Mit ähnlichen Verbindungen
While there are other piperidine derivatives, the unique methyl substitution at the 2-position distinguishes this compound. Similar compounds include piperidine , N-methylpiperidine , and piperidine-2-carboxylic acid .
Eigenschaften
Molekularformel |
C8H15NO2 |
|---|---|
Molekulargewicht |
157.21 g/mol |
IUPAC-Name |
2-(2-methylpiperidin-3-yl)acetic acid |
InChI |
InChI=1S/C8H15NO2/c1-6-7(5-8(10)11)3-2-4-9-6/h6-7,9H,2-5H2,1H3,(H,10,11) |
InChI-Schlüssel |
XNRNBYBTSCKNQA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(CCCN1)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2,2-Dimethyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl) acetate](/img/structure/B12108262.png)

![7-Oxabicyclo[4.1.0]heptane-3-carboxylicacid, 4-methyl-, (4-methyl-7-oxabicyclo[4.1.0]hept-3-yl)methyl ester](/img/structure/B12108281.png)



amine](/img/structure/B12108302.png)





